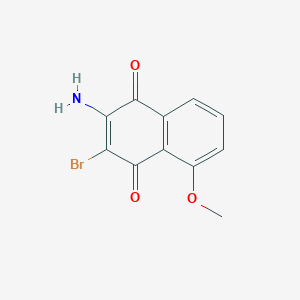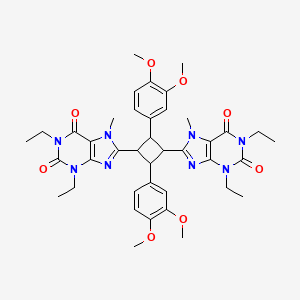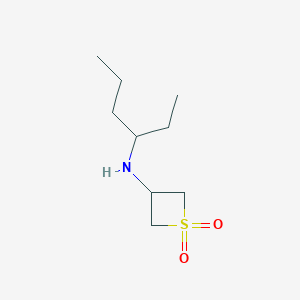
3-(Hexan-3-ylamino)thietane1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexan-3-ylamino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for 3-(Hexan-3-ylamino)thietane 1,1-dioxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Hexan-3-ylamino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium phenolate or thiophenolate can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to the formation of various substituted thietane derivatives .
Scientific Research Applications
3-(Hexan-3-ylamino)thietane 1,1-dioxide has several scientific research applications, including:
Pharmaceuticals: The compound has shown potential antidepressant activity in preclinical studies. It has been tested in tail-suspension and forced-swim tests, demonstrating efficacy comparable to imipramine.
Materials Science: Thietane derivatives are being explored for their potential use in the development of new materials with unique properties.
Biological Studies: The compound can be used as a tool to study various biological processes and pathways due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(Hexan-3-ylamino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound has been shown to exhibit antidepressant activity by modulating neurotransmitter levels in the brain . It likely interacts with receptors and enzymes involved in the regulation of mood and behavior, although the exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Aryloxythietane-1,1-dioxides: These compounds are synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates.
3-Phenylsulfanylthietane-1,1-dioxides: These are synthesized using sodium thiophenolate.
Uniqueness
3-(Hexan-3-ylamino)thietane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential antidepressant activity and low toxicity profile make it a promising candidate for further research and development in the pharmaceutical industry .
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
N-hexan-3-yl-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H19NO2S/c1-3-5-8(4-2)10-9-6-13(11,12)7-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
QBRASCHLVGGAMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)NC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


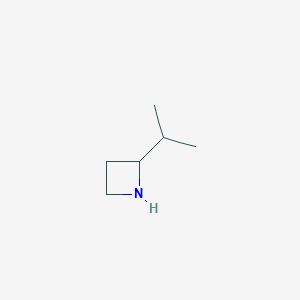

![2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid](/img/structure/B13024365.png)


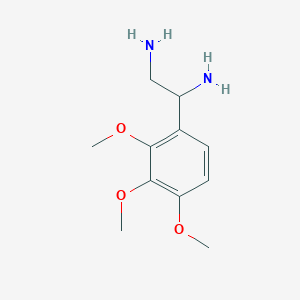
![Methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13024382.png)
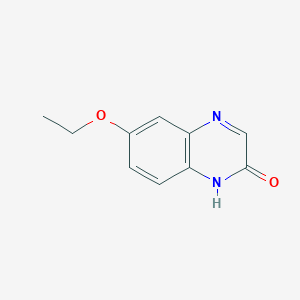
![5-Cyano-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B13024395.png)
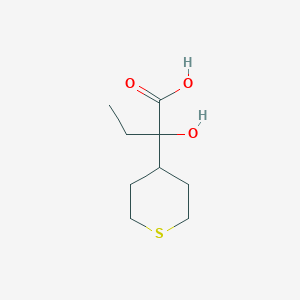
![6-Chloro-3-fluoroimidazo[1,2-b]pyridazine](/img/structure/B13024406.png)
